(3S,4S)-3-(2-Methylpropyl)oxan-4-amine;hydrochloride (3S,4S)-3-(2-Methylpropyl)oxan-4-amine;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2230798-50-0
VCID: VC6028105
InChI: InChI=1S/C9H19NO.ClH/c1-7(2)5-8-6-11-4-3-9(8)10;/h7-9H,3-6,10H2,1-2H3;1H/t8-,9+;/m1./s1
SMILES: CC(C)CC1COCCC1N.Cl
Molecular Formula: C9H20ClNO
Molecular Weight: 193.72

(3S,4S)-3-(2-Methylpropyl)oxan-4-amine;hydrochloride

CAS No.: 2230798-50-0

Cat. No.: VC6028105

Molecular Formula: C9H20ClNO

Molecular Weight: 193.72

* For research use only. Not for human or veterinary use.

(3S,4S)-3-(2-Methylpropyl)oxan-4-amine;hydrochloride - 2230798-50-0

Specification

CAS No. 2230798-50-0
Molecular Formula C9H20ClNO
Molecular Weight 193.72
IUPAC Name (3S,4S)-3-(2-methylpropyl)oxan-4-amine;hydrochloride
Standard InChI InChI=1S/C9H19NO.ClH/c1-7(2)5-8-6-11-4-3-9(8)10;/h7-9H,3-6,10H2,1-2H3;1H/t8-,9+;/m1./s1
Standard InChI Key YHCDFBAVRNCPLH-RJUBDTSPSA-N
SMILES CC(C)CC1COCCC1N.Cl

Introduction

Chemical Identity and Structural Characterization

Molecular and Stereochemical Properties

The compound’s IUPAC name, (3S,4S)-3-(2-methylpropyl)oxan-4-amine;hydrochloride, reflects its bicyclic structure and absolute stereochemistry. The molecular formula C₉H₂₀ClNO corresponds to a molecular weight of 193.72 g/mol. Key structural features include:

  • A tetrahydropyran (oxane) ring with methoxy and amine substituents at positions 3 and 4, respectively.

  • A 2-methylpropyl (isobutyl) group attached to the oxane ring, contributing to hydrophobicity.

  • A hydrochloride counterion stabilizing the amine group.

The stereochemistry is defined by the (3S,4S) configuration, which may influence receptor binding in biological systems. The SMILES notation CC(C)CC1COCCC1N.Cl and InChIKey YHCDFBAVRNCPLH-RJUBDTSPSA-N provide unambiguous representations of its structure.

Table 1: Key Molecular Descriptors

PropertyValue
CAS No.2230798-50-0
Molecular FormulaC₉H₂₀ClNO
Molecular Weight193.72 g/mol
IUPAC Name(3S,4S)-3-(2-methylpropyl)oxan-4-amine;hydrochloride
SMILESCC(C)CC1COCCC1N.Cl
InChIKeyYHCDFBAVRNCPLH-RJUBDTSPSA-N

Synthesis and Analytical Characterization

Spectroscopic and Chromatographic Data

Comparative Analysis of Cyclic Amine Hydrochlorides

Table 2: Structural and Functional Comparison

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
(3S,4S)-3-(2-Methylpropyl)oxan-4-amine hydrochlorideC₉H₂₀ClNO193.72Isobutyl, amine
4-Amino-6-methoxy-2-methyltetrahydro-2H-pyran-3-ol hydrochloride C₇H₁₆ClNO₃197.66Methoxy, methyl
(3S,4S)-3-Methoxyoxan-4-amine hydrochloride C₆H₁₄ClNO₂167.63Methoxy

Key observations:

  • The isobutyl group in the target compound increases molecular weight and lipophilicity compared to methoxy-substituted analogs .

  • Stereochemical complexity may enhance target selectivity but complicate synthesis.

Challenges and Future Directions

Knowledge Gaps

  • Solubility and Stability: Critical for formulation but currently uncharacterized.

  • Toxicity Profile: Absence of in vitro or in vivo safety data.

  • Synthetic Scalability: Need for optimized routes to ensure stereochemical purity.

Recommended Studies

  • ADMET Profiling: Assess absorption, distribution, and metabolic pathways.

  • X-ray Crystallography: Resolve three-dimensional conformation for drug design.

  • Structure-Activity Relationships: Modify substituents to enhance efficacy.

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